molecular formula C19H15Cl2N5O2S B234200 3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide

3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide

Cat. No. B234200
M. Wt: 448.3 g/mol
InChI Key: SIIUUQJNEJXGID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide is a chemical compound that has shown promising results in scientific research studies.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide involves the inhibition of tubulin polymerization, which is necessary for cell division. This leads to cell cycle arrest and ultimately apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide has low toxicity and does not affect normal cells. It has been shown to have anti-inflammatory effects and may also have potential as an anti-angiogenic agent, inhibiting the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide in lab experiments is its low toxicity and specificity for cancer cells. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, further studies are needed to determine its efficacy in vivo and its potential side effects.

Future Directions

For research on 3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide include investigating its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Further studies are also needed to determine its efficacy in vivo and its potential side effects. Additionally, research could focus on developing new synthesis methods to improve the compound's solubility and effectiveness.

Synthesis Methods

The synthesis method of 3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxy-5-(3-ethyl-1,2,4-triazol-5-yl)aniline in the presence of thionyl chloride. The resulting compound is then treated with 2-amino-5-chlorobenzamide to yield the final product.

Scientific Research Applications

3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide has been studied for its potential use in cancer treatment. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

3,4-dichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide

Molecular Formula

C19H15Cl2N5O2S

Molecular Weight

448.3 g/mol

IUPAC Name

3,4-dichloro-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide

InChI

InChI=1S/C19H15Cl2N5O2S/c1-3-16-23-24-19-26(16)25-18(29-19)11-5-7-15(28-2)14(9-11)22-17(27)10-4-6-12(20)13(21)8-10/h4-9H,3H2,1-2H3,(H,22,27)

InChI Key

SIIUUQJNEJXGID-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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